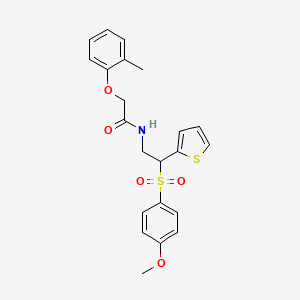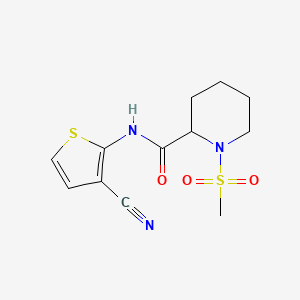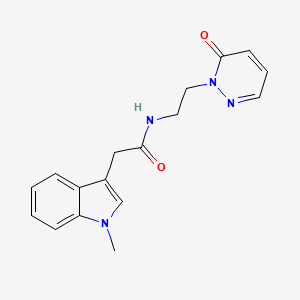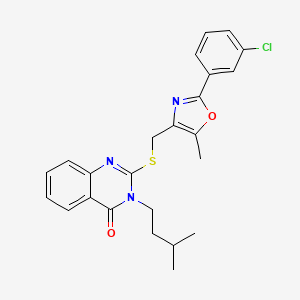
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP, and plays a critical role in platelet aggregation and thrombus formation. MRS2500 has been widely used in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes.
Mechanism of Action
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents it from being activated by ATP and ADP. This results in a decrease in platelet aggregation and thrombus formation, as well as a decrease in vascular tone and blood pressure. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells by blocking the P2Y1 receptor.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including a decrease in platelet aggregation and thrombus formation, a decrease in vascular tone and blood pressure, and an inhibition of the proliferation and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its selectivity for the P2Y1 receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency, which means that higher concentrations of the compound may be required to achieve the desired effect.
Future Directions
There are a number of future directions for research on N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide and the P2Y1 receptor. For example, researchers could investigate the role of the P2Y1 receptor in the development of other diseases, such as diabetes and cardiovascular disease. In addition, researchers could explore the use of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Finally, researchers could investigate the development of more potent and selective P2Y1 receptor antagonists for use in scientific research and potential therapeutic applications.
Synthesis Methods
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2-(thiophen-2-yl)ethanesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-methoxybenzenesulfonyl chloride to form this compound.
Scientific Research Applications
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombus formation, as well as in the regulation of vascular tone and blood pressure. In addition, this compound has been used to study the role of the P2Y1 receptor in the development of cancer and other diseases.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-16-6-3-4-7-19(16)28-15-22(24)23-14-21(20-8-5-13-29-20)30(25,26)18-11-9-17(27-2)10-12-18/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONJPFHMZKHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)





![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)